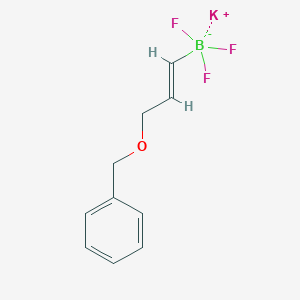

POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-[(E)-3-phenylmethoxyprop-1-enyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF3O.K/c12-11(13,14)7-4-8-15-9-10-5-2-1-3-6-10;/h1-7H,8-9H2;/q-1;+1/b7-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIUOQSJMWLSBJ-KQGICBIGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CCOCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/COCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate typically involves the reaction of (E)-3-(benzyloxy)prop-1-enylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate depend on the specific reaction type. For example, oxidation may yield benzyloxypropyl ketones, while reduction could produce benzyloxypropyl alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate is a specialized organoboron compound with diverse applications in synthetic organic chemistry. It features a molecular weight of 254.10 g/mol and is characterized as a potassium salt of an organotrifluoroborate, providing enhanced stability compared to traditional boronic acids . The compound's unique benzyloxy substituent enhances its reactivity and stability, making it valuable for various synthetic applications.

Scientific Research Applications

Cross-Coupling Reactions

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate is primarily used in cross-coupling reactions, demonstrating a favorable reactivity profile and ease of handling in laboratory settings.

Interaction Studies

Interaction studies involving potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate focus on its reactivity with various electrophiles and nucleophiles, helping to elucidate its role in synthetic pathways and potential interactions with biological targets. The compound's ability to participate in diverse reactions makes it a subject of interest for researchers exploring new synthetic methodologies.

Rhodium-Catalyzed Reactions

Potassium alkenyl trifluoroborate salts, including potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate, have been thoroughly investigated in new rhodium-catalyzed olefin transposition reactions . They are also used in rhodium-catalyzed additions to α,β-unsaturated compounds . The high solubility of triolborates in organic solvents facilitates anhydrous reactions and prevents carbon-boron hydrolytic cleavage, enhancing their utility in rhodium-catalyzed conjugate additions .

Asymmetric 1,4-Conjugate Addition

The compound is utilized in metal-catalyzed asymmetric 1,4-conjugate addition reactions of vinylboron compounds .

Biological Applications

While specific biological data on potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate is limited, organoboron compounds generally exhibit interesting biological activities. Some studies suggest that boron-containing compounds can influence biological systems through mechanisms such as enzyme inhibition or modulation of cellular pathways. The potential for this compound to be used in medicinal chemistry remains an area for further research.

Mechanism of Action

The mechanism by which potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can participate in coordination with metal catalysts, facilitating catalytic cycles in cross-coupling reactions. Additionally, the benzyloxy group can undergo nucleophilic attack, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Organotrifluoroborate Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Group Comparisons

| Compound Name | CAS Number | Substituent/Functional Group | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate | 1440548-66-2 | Benzyloxy (β-position) | C₁₀H₁₁BF₃KO | 254.10 |

| Potassium (Z)-3-(oxan-2-yloxy)prop-1-enyltrifluoroborate | N/A | Oxane (tetrahydropyran) ring | C₈H₁₃BF₃KO₂ | 268.09 |

| Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate | 1376707-99-1 | Bromo, methyl (α-position) | C₆H₁₀BBrF₃K | 282.96 |

| Potassium (E)-1-propenyltrifluoroborate | 1902198-18-8 | Simple alkenyl (no substituents) | C₃H₅BF₃K | 164.98 |

Key Observations :

- Benzyloxy Group: The benzyloxy substituent in the target compound improves solubility in polar organic solvents (e.g., DMF, acetone) compared to non-polar analogs like (E)-1-propenyltrifluoroborate .

- Oxane Ring : The oxane-containing analog (CAS: N/A) adopts a chair conformation, which introduces steric hindrance and reduces reactivity in coupling reactions compared to the benzyloxy variant .

- Bromo Substituent : Bromo-substituted trifluoroborates (e.g., CAS: 1376707-99-1) exhibit higher electrophilicity but lower thermal stability, requiring stringent handling .

Key Observations :

Reactivity in Cross-Coupling Reactions

Table 3: Reactivity and Application in Suzuki-Miyaura Coupling

Key Observations :

- The benzyloxy group in the target compound facilitates oxidative addition with electron-deficient aryl halides, outperforming oxane analogs in substrate scope .

- Bromo-substituted trifluoroborates (e.g., CAS: 1376707-99-1) are prone to side reactions (e.g., β-hydride elimination), limiting their utility .

Stability and Handling Requirements

- Thermal Stability : The target compound decomposes above 25°C, necessitating storage at -20°C. In contrast, (E)-1-propenyltrifluoroborate remains stable at 4°C .

- Stabilizers : Commercial batches of the target compound contain TBC (tert-butylcatechol) to prevent radical-mediated degradation, a feature absent in simpler analogs .

Biological Activity

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate is a compound that has garnered interest in the field of organic synthesis and medicinal chemistry. While specific biological activity data on this compound is limited, its structural similarities to other biologically active compounds suggest potential applications in various therapeutic areas. This article explores the biological activity, synthesis, and potential applications of this compound based on available research.

Molecular Formula : CHBFKO

Molecular Weight : 254.10 g/mol

CAS Number : 1440548-66-2

The compound features a benzyloxy group attached to a prop-1-en-1-yl moiety, contributing to its reactivity and versatility in synthetic applications. It falls under the category of trifluoroborate derivatives, which are known for their stability and utility in organic synthesis reactions, particularly in coupling reactions .

Synthesis

The synthesis of potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate typically involves the reaction of appropriate organoboron precursors with potassium bifluoride (KHF) or KF in the presence of tartaric acid. This method allows for the generation of stable organotrifluoroborates that can undergo various transformations .

Biological Activity Insights

While direct studies on potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate are scarce, compounds with similar structures have shown interesting biological properties:

- Anticonvulsant Activity : Related compounds such as N-benzyl 3-methoxypropionamides have demonstrated anticonvulsant effects in animal models, suggesting that derivatives of propene-based trifluoroborates may exhibit similar bioactivity .

- Enzyme Inhibition : Trifluoroborates have been studied for their potential as enzyme inhibitors or modulators. The presence of the trifluoroborate group can enhance binding affinity to various biological targets, making them suitable candidates for drug development .

Table 1: Comparison of Similar Compounds

Research Findings

- Anticonvulsant Studies : Research indicates that related structures exhibit significant anticonvulsant activity, with ED50 values comparable to established medications like phenobarbital .

- Synthetic Applications : Potassium trifluoroborates have shown effectiveness in various coupling reactions, which are crucial for synthesizing biologically active molecules .

- Stability and Reactivity : The stability conferred by the trifluoroborate moiety allows for mild reaction conditions, facilitating the synthesis of complex organic molecules while maintaining biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via reaction of (E)-3-(benzyloxy)prop-1-enylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous medium under controlled pH (neutral to slightly basic). A base like potassium carbonate facilitates the reaction at moderate temperatures (25–50°C). Purification via crystallization or column chromatography is critical to remove unreacted boronic acid or salts. Yield optimization requires strict control of stoichiometry and inert atmosphere to prevent oxidation of the boronic acid precursor .

Q. What spectroscopic techniques are most effective for characterizing this trifluoroborate, and how are key structural features confirmed?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the (E)-configuration of the propenyl group via coupling constants (e.g., J = 12–16 Hz for trans alkenes). The benzyloxy group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .

- ¹¹B NMR : A quartet (δ -2 to -5 ppm, J ≈ 37 Hz) confirms the trifluoroborate anion.

- ¹⁹F NMR : A singlet near δ -131 ppm verifies the BF₃⁻ group .

- HRMS : Validates molecular weight via [M-K]⁻ ion analysis .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen). Avoid exposure to heat, humidity, or strong oxidizers. Use PPE (gloves, goggles) during handling, and work in a fume hood to mitigate inhalation risks. Degradation can occur via hydrolysis of the trifluoroborate group, so solvent-free storage is preferred .

Advanced Research Questions

Q. How can enantioselective cross-coupling reactions be optimized using this trifluoroborate in asymmetric catalysis?

- Methodological Answer : Enantioselectivity depends on chiral ligand design (e.g., Rh-diene complexes) and solvent polarity. For example, THF or DME enhances transmetallation efficiency. Pre-activation of the trifluoroborate with Cs₂CO₃ or Ag₂O improves reactivity with aryl chlorides. Monitor reaction progress via LC-MS to identify byproducts (e.g., homocoupling) and adjust catalyst loading (1–5 mol%) .

Q. What strategies resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst systems : Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligands.

- Solvent/base pairs : Dioxane/Na₂CO₃ vs. DMF/K₃PO₄.

- Substrate electronic effects : Electron-deficient aryl halides react faster but may form side products.

Systematic screening using Design of Experiments (DoE) can identify optimal conditions. Cross-validate literature protocols with kinetic studies (e.g., in situ IR monitoring) .

Q. How can computational modeling predict the reactivity of this trifluoroborate in novel transformations (e.g., C–H functionalization)?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for transmetallation and reductive elimination. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on reaction pathways. Validate predictions with isotopic labeling (e.g., ¹⁸O in benzyloxy group) to trace mechanistic pathways .

Q. Why do certain alkenyl trifluoroborates fail in cross-coupling reactions, and how can substrate design mitigate this?

- Methodological Answer : Steric hindrance (e.g., bulky substituents near the boron) or electronic deactivation (e.g., electron-donating groups) impede transmetallation. Modify the propenyl backbone by introducing electron-withdrawing groups (e.g., ester at C3) or using strained alkenes (e.g., cyclopropane derivatives) to enhance reactivity. Pre-activation with Cu(I) or Zn(II) salts can also facilitate Pd insertion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.